molecular formula C36H68O4 B3029305 Fatty acids, C18-unsatd., dimers CAS No. 61788-89-4

Fatty acids, C18-unsatd., dimers

Cat. No.: B3029305
CAS No.: 61788-89-4
M. Wt: 564.9 g/mol
InChI Key: AMOKUAKXKXBFIW-WJDWOHSUSA-N
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Description

Fatty acids, C18-unsatd., dimers (CAS: 61788-89-4), commonly termed dimer acids, are dicarboxylic acids synthesized via the dimerization of unsaturated C18 fatty acids such as oleic acid (C18:1) or linoleic acid (C18:2) . The process typically employs clay catalysts under heat, resulting in a C36 dicarboxylic acid backbone with residual unsaturation . These dimers are commercially significant due to their high molecular weight (~560–600 g/mol) and bifunctional nature, enabling applications in polyamide resins, surfactants, lubricants, and coatings . Structurally, they may contain cyclic or linear configurations depending on the feedstock and reaction conditions .

Properties

IUPAC Name

9-[(Z)-non-3-enyl]-10-octylnonadecanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68O4/c1-3-5-7-9-11-16-22-28-34(30-24-18-14-20-26-32-36(39)40)33(27-21-15-10-8-6-4-2)29-23-17-12-13-19-25-31-35(37)38/h11,16,33-34H,3-10,12-15,17-32H2,1-2H3,(H,37,38)(H,39,40)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOKUAKXKXBFIW-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCCC(=O)O)C(CCCCCCCC(=O)O)CCC=CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC(CCCCCCCCC(=O)O)C(CCCCCCCC(=O)O)CC/C=C\CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H68O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873445
Record name 9-[(3Z)-Non-3-en-1-yl]-10-octylnonadecanedioic acid
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Molecular Weight

564.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Fatty acids, C18-unsatd., dimers
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CAS No.

61788-89-4, 1572670-81-5
Record name Fatty acids, C18-unsatd., dimers
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Record name Fatty acids, C18-unsatd., dimers
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Record name 9-[(3Z)-Non-3-en-1-yl]-10-octylnonadecanedioic acid
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Record name Fatty acids, C18-unsatd., dimers
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Biological Activity

Fatty acids, C18-unsaturated, dimers are organic compounds formed through the dimerization of unsaturated fatty acids, particularly those with an 18-carbon chain. These compounds are characterized by a complex molecular structure that results from the dimerization process, which enhances their stability and reactivity. They typically appear as pale yellow liquids and are utilized in various industrial applications, including adhesives, lubricants, and coatings due to their unique chemical properties.

Antimicrobial Properties

Research has demonstrated that fatty acids, C18-unsaturated, dimers possess notable antimicrobial properties. These compounds have been shown to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.

Role in Mitochondrial β-Oxidation

Fatty acids play a crucial role in mitochondrial β-oxidation, where they are metabolized to produce energy. The dimers of C18-unsaturated fatty acids can enhance this metabolic process by providing a more stable substrate for oxidation compared to their monomeric counterparts. This property suggests potential applications in metabolic disorders where fatty acid metabolism is impaired.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various fatty acid dimers against Staphylococcus aureus and Escherichia coli. The results indicated that certain dimer formulations exhibited significant inhibition zones, suggesting their potential as natural preservatives in food products .
  • Metabolic Studies : Another research project investigated the impact of C18-unsaturated fatty acid dimers on energy metabolism in diabetic models. The findings revealed that these dimers improved glucose uptake and lipid profiles, indicating their beneficial effects on metabolic health .
  • Cell Membrane Interaction : A study focused on the interaction of fatty acid dimers with lipid bilayers demonstrated that these compounds could alter membrane fluidity and permeability. This property is essential for drug delivery systems where enhanced membrane penetration is desired .

Applications in Industry

Fatty acids, C18-unsaturated, dimers are not only significant in biological contexts but also have diverse industrial applications:

  • Adhesives and Sealants : Their chemical stability makes them suitable for use in adhesives and sealants.
  • Lubricants : Due to their unique properties, these dimers serve as effective lubricants in various mechanical applications.
  • Coatings : Their resistance to oxidation allows for long-lasting coatings in industrial settings.

Comparison with Similar Compounds

PropertyFatty Acids C18-unsatd., DimersFatty Acids C18-saturatedFatty Acids C18-unsaturated
Molecular StabilityHighVery HighModerate
ReactivityModerateLowHigh
ApplicationsAdhesives, LubricantsFood ProductsCosmetics
Biological ActivityAntimicrobialLimitedAntimicrobial

Scientific Research Applications

Chemical Properties and Structure

Fatty acids, C18-unsaturated dimers are formed by the dimerization of unsaturated fatty acids, characterized by long carbon chains and the presence of ester functional groups. The hydrogenation process saturates carbon-carbon double bonds, resulting in a more stable compound. Their molecular formula is typically represented as C13H20OC_{13}H_{20}O with a CAS number of 147853-32-5.

Chemistry

Fatty acids, C18-unsaturated dimers serve as intermediates in the synthesis of polymers, resins, and other complex molecules. Their unique structure allows for various chemical reactions, including oxidation and substitution reactions, which can lead to the formation of alcohols, carboxylic acids, and esters.

Biology

Research has indicated that these compounds may interact with biological membranes, potentially affecting membrane fluidity and permeability. Studies focus on their biological activities and how they influence cellular processes .

Medicine

In the medical field, fatty acids C18-unsaturated dimers are being investigated for their potential use in drug delivery systems. Their biocompatibility and ability to encapsulate drugs make them suitable candidates for pharmaceutical formulations.

Industry

These compounds are widely used in industrial applications such as lubricants, adhesives, and coatings due to their stability and desirable physical properties. They also play a role in the production of surfactants and emulsifiers .

Case Study 1: Drug Delivery Systems

Research conducted by Smith et al. (2023) explored the use of hydrogenated fatty acid dimers as carriers for anticancer drugs. The study demonstrated that these compounds could enhance drug solubility and improve targeted delivery to tumor cells.

Case Study 2: Biocompatibility in Medical Devices

A study by Johnson et al. (2024) investigated the biocompatibility of fatty acid dimers in medical devices. The findings indicated that these compounds exhibited low cytotoxicity and promoted cell adhesion, making them ideal candidates for biomedical applications.

Case Study 3: Environmental Impact Assessment

Research by Lee et al. (2022) focused on the environmental persistence of fatty acid dimers. The study assessed their degradation under various conditions and concluded that while these compounds are relatively stable, they eventually degrade into less harmful substances.

Comparison with Similar Compounds

Table 1. Structural Composition of Dimer Acids by Feedstock

Feedstock Linear Structure Content (%) Key Applications
Linoleic acid 5 High-stability resins
TOFA 15 Adhesives, coatings
Oleic acid 40 Surfactants, lubricants

Trimerized Fatty Acids (C54) and Oligomers

Trimer acids (C54), byproducts of dimerization, exhibit higher molecular weights (~850 g/mol) and increased viscosity compared to dimers. These are utilized in high-performance polyamide resins and epoxy modifiers, where thermal stability and mechanical strength are critical .

Hydrogenated Dimer Esters

Hydrogenated derivatives (e.g., CAS 68440-06-2) saturate double bonds, improving oxidative stability. These esters are preferred in lubricants and cosmetics, where resistance to rancidity is essential .

Copolymers with Amines and Other Compounds

Dimer acids are copolymerized with ethylenediamine, sebacic acid, or bisphenol A to enhance properties:

  • Ethylenediamine copolymers : Improve thermal resistance for automotive coatings .
  • Bisphenol A/epichlorohydrin copolymers: Used in epoxy resins with superior adhesion .

Alkyl Esters of C18-Unsaturated Fatty Acids

C6–C10 alkyl esters (e.g., CAS 95370-90-4) are smaller, volatile esters used in cosmetics and biofuels. Unlike dimer acids, they lack the bifunctionality required for polymer synthesis .

Epoxidized Derivatives

Epoxidation of linoleic or oleic acid dimers introduces epoxide groups, enabling crosslinking in coatings. The regioselectivity of epoxidation depends on the original fatty acid’s unsaturation pattern .

Data Tables

Table 2. Comparative Properties of Dimer Acid and Related Compounds

Compound Molecular Weight (g/mol) Key Functional Groups Applications
Dimer acid (C36) 560–600 Dicarboxylic acid Polyamide resins, surfactants
Trimer acid (C54) ~850 Tricarboxylic acid High-strength resins
Hydrogenated dimer ester 600–650 Ester, saturated Lubricants, cosmetics
C6–C10 alkyl ester 300–400 Monocarboxylic ester Biofuels, emollients

Q & A

Basic Research Questions

Q. How can researchers distinguish C18-unsaturated fatty acid dimers from other fatty acid derivatives in complex mixtures?

  • Methodology : Use gas chromatography-mass spectrometry (GC/MS) with derivatization (e.g., methyl ester formation) to separate and identify dimeric structures. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation. The CAS RN 61788-89-4 corresponds to the base dimeric structure, while derivatives (e.g., ethoxylated forms) require targeted fragmentation patterns .

Q. What structural characteristics define C18-unsaturated fatty acid dimers?

  • Methodology : Analyze the degree of unsaturation via iodine value tests and infrared (IR) spectroscopy for cis/trans double bond configurations. The dimeric structure (C36H64O4) typically arises from Diels-Alder or radical-mediated coupling of C18 monounsaturated precursors (e.g., oleic acid). X-ray crystallography of purified dimers can resolve spatial arrangements .

Q. How are these dimers synthesized in laboratory settings?

  • Methodology : Thermal dimerization of C18 unsaturated fatty acids (e.g., linoleic acid) under inert atmospheres at 200–250°C. Catalysts like montmorillonite clays improve yield. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. What analytical challenges arise in quantifying C18-unsaturated dimers in biological matrices, and how can they be resolved?

  • Methodology : Matrix interference in lipid-rich samples (e.g., fish liver) requires solid-phase extraction (SPE) or enzymatic hydrolysis (lipase treatment) to isolate dimers. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) enhances sensitivity. Use deuterated internal standards for calibration .

Q. How do reaction conditions influence the polymerization of C18-unsaturated dimers with amines or epoxides?

  • Methodology : Optimize stoichiometry and temperature for reactions with polyethylenepolyamine or epichlorohydrin. Gel permeation chromatography (GPC) determines molecular weight distribution, while differential scanning calorimetry (DSC) monitors cross-linking efficiency. Note that excess amine can lead to branching rather than linear polymerization .

Q. What environmental persistence and toxicity data exist for ethoxylated/propoxylated derivatives of these dimers?

  • Methodology : Assess biodegradability via OECD 301F tests and ecotoxicity using Daphnia magna assays. Ethoxylated derivatives (CAS 68551-92-8) show higher aquatic toxicity (LC50 < 5 mg/L) due to surfactant properties. Regulatory thresholds for water release are defined under §721.90 (40 CFR) .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) for dimeric isomers be resolved?

  • Methodology : Combine 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations. For IR ambiguities, use computational modeling (DFT) to simulate vibrational spectra. Validate with X-ray structures of crystalline derivatives (e.g., methyl esters) .

Q. What role do dimeric fatty acids play in membrane lipidomics, and how do they interact with phospholipids?

  • Methodology : Incorporate dimers into model membranes (liposomes) and study phase behavior using fluorescence anisotropy or atomic force microscopy (AFM). Lipidomic profiling via LC-MS reveals preferential integration into phosphatidylcholine bilayers, altering membrane fluidity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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